N-(2,4-dichlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Description
N-(2,4-dichlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS2/c18-12-6-7-14(13(19)8-12)20-16(22)10-24-17-21-15(9-23-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCNEQNGWQIBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thiourea derivative with α-haloketones under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a phenyl halide.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Dichlorophenyl Group: The final step involves the reaction of the intermediate with 2,4-dichloroaniline under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, primary amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thioethers.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical biological processes.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole Orange: Used as a fluorescent dye in biological research.
Benzothiazole: Studied for its anticancer and antimicrobial activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
